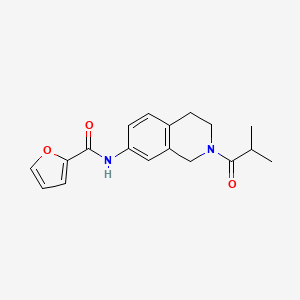
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a compound with the molecular formula C18H20N2O3 and a molecular weight of 312.369. It is related to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products .
Synthesis Analysis
The synthesis of THIQ-based compounds, including “this compound”, often involves the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction . This process involves a reaction between a sulfonyl azide and a phosphite triester within an oligonucleotide grafted to a polymer support .Molecular Structure Analysis
The molecular structure of “this compound” is based on the THIQ heterocyclic scaffold . This scaffold is stable under the conditions of standard oligonucleotide synthesis, including the removal of protective groups and cleavage of the oligonucleotide from the polymer support .Chemical Reactions Analysis
The THIQ group in “this compound” is stable under the conditions of standard oligonucleotide synthesis . The zwitter-ionic character of the obtained derivatives is reflected in their varying mobility under conditions of denaturing PAGE .作用机制
The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is its potential use in the treatment of cancer. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide. One area of research is the development of new cancer therapies that utilize this compound. Researchers are also studying the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the optimization of the synthesis method for this compound, which could lead to higher yields and lower costs. Finally, researchers are studying the potential side effects of this compound and ways to minimize these effects in clinical trials.
合成方法
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with isobutyryl chloride to form 2-isobutyrylfuran. This intermediate is then reacted with tetrahydroisoquinoline in the presence of a catalyst to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
科学研究应用
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has been extensively studied for its potential use in various scientific fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXWVBRUVWKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2472035.png)
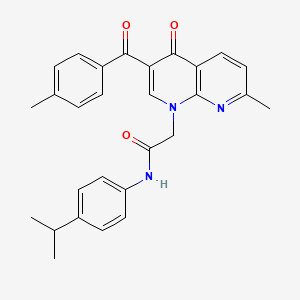
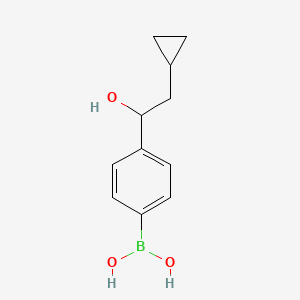
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2472047.png)
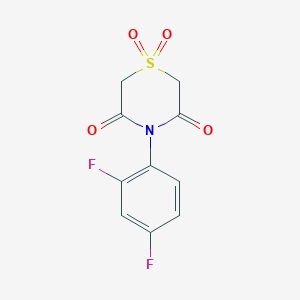

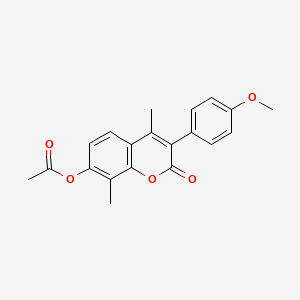
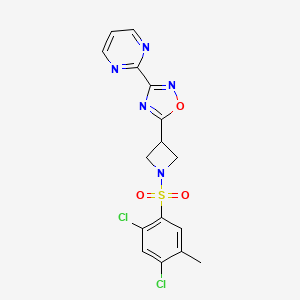
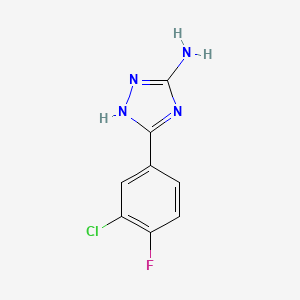
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)
